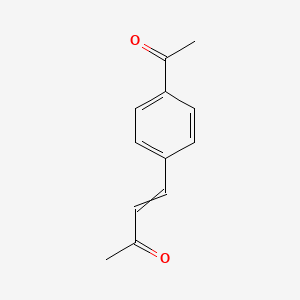
3-Buten-2-one, 4-(4-acetylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Buten-2-one, 4-(4-acetylphenyl)- is an organic compound with the molecular formula C12H12O2. It is a derivative of butenone, featuring a phenyl group substituted with an acetyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Buten-2-one, 4-(4-acetylphenyl)- involves the Grignard reaction. This reaction typically starts with ethyl acetoacetate, which is protected using ethylene glycol to form a cyclic ketal. The protected compound then reacts with phenylmagnesium bromide, followed by deprotection under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-Buten-2-one, 4-(4-acetylphenyl)- often involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
化学反应分析
Types of Reactions
3-Buten-2-one, 4-(4-acetylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Buten-2-one, 4-(4-acetylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 3-Buten-2-one, 4-(4-acetylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as a substrate for glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . This interaction is crucial for its biological activity and potential therapeutic applications.
相似化合物的比较
Similar Compounds
4-Phenyl-3-buten-2-one:
3-Buten-2-one, 4-(4-methoxyphenyl)-: This compound features a methoxy group instead of an acetyl group, leading to different chemical properties and reactivity.
Uniqueness
3-Buten-2-one, 4-(4-acetylphenyl)- is unique due to the presence of the acetyl group, which significantly influences its reactivity and applications. This structural feature allows it to participate in a broader range of chemical reactions and enhances its utility in various fields.
属性
CAS 编号 |
106949-29-5 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
4-(4-acetylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H12O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h3-8H,1-2H3 |
InChI 键 |
XCFFGUOWJMOOEM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
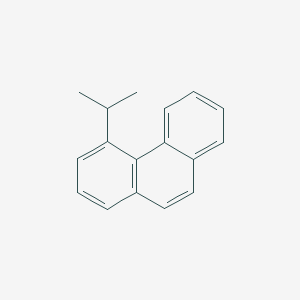
![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)

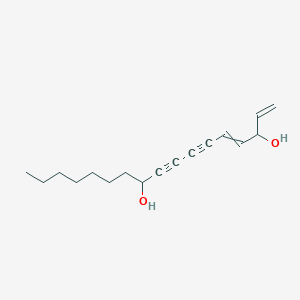

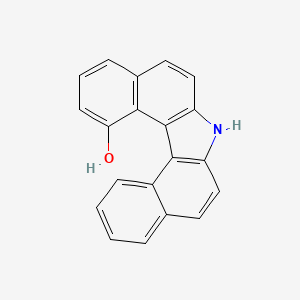
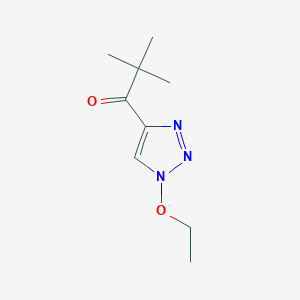
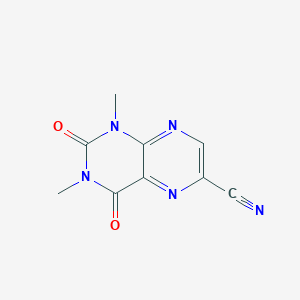
![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)

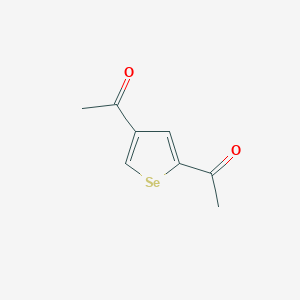
![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
